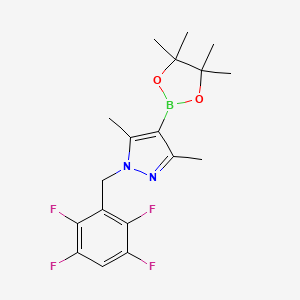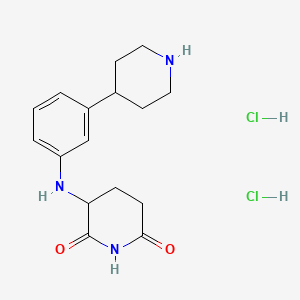
3-((3-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride is a synthetic organic compound known for its role as a functionalized cereblon ligand. This compound is particularly significant in the development of Thalidomide-based proteolysis targeting chimeras (PROTACs), which are used in targeted protein degradation. The presence of the piperidine and phenyl groups in its structure allows for versatile chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Amination Reaction: The piperidine ring is then functionalized with a phenyl group through an amination reaction. This step often involves the use of a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Formation of the Piperidine-2,6-dione Core: The final step involves the formation of the piperidine-2,6-dione core, which can be achieved through a cyclization reaction involving appropriate diketone precursors.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents. The compound is typically purified through recrystallization or chromatography techniques to ensure it meets the required specifications for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-((3-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and biological activity.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Palladium or platinum catalysts are often used in substitution reactions, particularly in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halogens or alkyl groups .
Applications De Recherche Scientifique
3-((3-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of PROTACs.
Biology: The compound is used to study protein degradation pathways and to develop new methods for targeted protein degradation.
Medicine: It has potential therapeutic applications in the treatment of diseases where protein degradation is a viable strategy, such as cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug-protein interactions
Mécanisme D'action
The mechanism of action of 3-((3-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride involves its role as a cereblon ligand. Cereblon is a protein that forms part of the E3 ubiquitin ligase complex, which tags proteins for degradation by the proteasome. By binding to cereblon, this compound can recruit target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation. This mechanism is exploited in the development of PROTACs, which are designed to selectively degrade disease-causing proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: A well-known cereblon ligand used in the treatment of multiple myeloma.
Lenalidomide: A derivative of thalidomide with improved efficacy and reduced side effects.
Pomalidomide: Another thalidomide derivative with potent anti-cancer activity.
Uniqueness
3-((3-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride is unique due to its specific structure, which allows for versatile chemical modifications. This makes it a valuable tool in the development of PROTACs and other targeted protein degradation strategies. Its ability to form stable conjugates with various linkers and its high binding affinity for cereblon distinguish it from other similar compounds .
Propriétés
IUPAC Name |
3-(3-piperidin-4-ylanilino)piperidine-2,6-dione;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2.2ClH/c20-15-5-4-14(16(21)19-15)18-13-3-1-2-12(10-13)11-6-8-17-9-7-11;;/h1-3,10-11,14,17-18H,4-9H2,(H,19,20,21);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHDCHLQEMFMNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC2=CC=CC(=C2)C3CCNCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
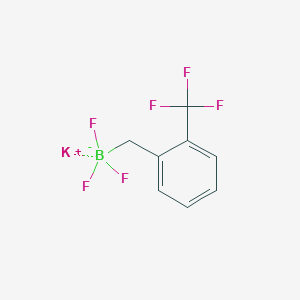
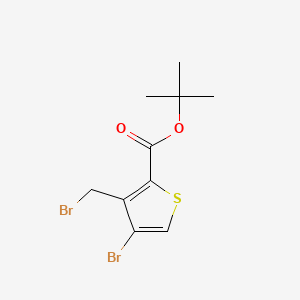
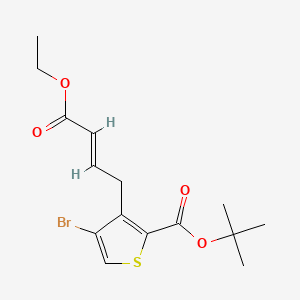
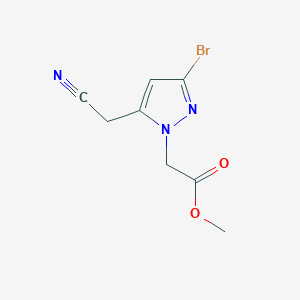
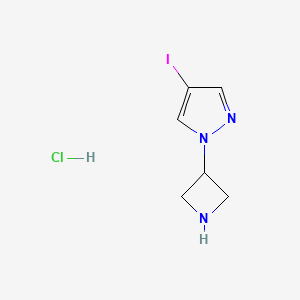
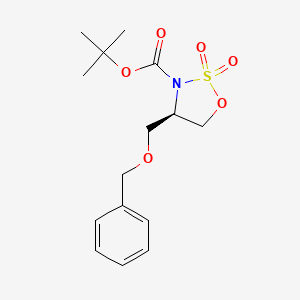
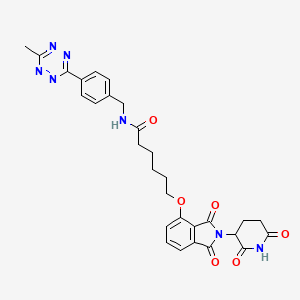
![tert-butyl (3aS,6aR)-2,2-dioxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxathiazole-3-carboxylate](/img/structure/B8237386.png)
![tert-Butyl (3aR,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide](/img/structure/B8237394.png)
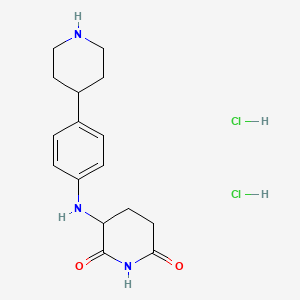
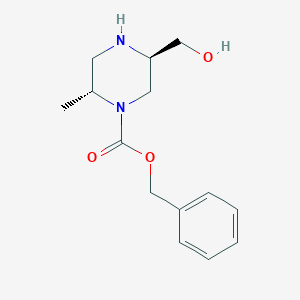
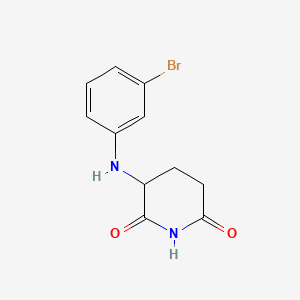
![4-methylbenzenesulfonate;2-[(E)-[4-(7-methylimidazo[2,1-b][1,3]thiazol-4-ium-6-yl)phenyl]methylideneamino]guanidine](/img/structure/B8237436.png)
